2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one
Description
2-(4-Chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is a heterocyclic compound featuring a fused pyrazolo-triazol-one core with substituted aromatic rings.
Properties
CAS No. |
488826-68-2 |
|---|---|
Molecular Formula |
C18H18ClN3O |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one |
InChI |
InChI=1S/C18H18ClN3O/c1-13-3-5-14(6-4-13)17-20-11-2-12-21(20)18(23)22(17)16-9-7-15(19)8-10-16/h3-10,17H,2,11-12H2,1H3 |
InChI Key |
AXKJDISEYVHZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CCCN3C(=O)N2C4=CC=C(C=C4)Cl |
solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted phenyl isocyanates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Pyrazolo[1,2-a][1,2,4]triazol-1-one core with tetrahydro moieties, conferring partial saturation and conformational flexibility.
- Compound 4 () : Thiazole-triazole hybrid with fully aromatic systems, exhibiting planar conformations except for a perpendicular fluorophenyl group .
- Compound 15a () : Imidazo[1,2-a]pyridine fused with a triazole, maintaining aromaticity and rigidity .
Substituent Analysis
Key Observations :
Bioactivity : Fluorophenyl and chlorophenyl groups are prevalent in bioactive compounds (e.g., ’s CAR agonists and ’s pesticides), suggesting the target compound may share similar applications .
Synthetic Yields : Triazole-containing analogs (e.g., ) are synthesized in high yields (78–92%), indicating efficient routes for related structures .
Crystallinity : Isostructural compounds in form triclinic crystals with planar conformations, whereas the target compound’s tetrahydro core may reduce crystallinity .
Biological Activity
The compound 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores its pharmacological potential, focusing on anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. The presence of the pyrazole ring and the chlorophenyl and methylphenyl substituents are critical for its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, in vitro tests showed that various pyrazole compounds inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.
- IC50 Values : The compound's IC50 values against COX-1 and COX-2 enzymes were reported to be in the range of 0.02–0.04 μM, indicating potent anti-inflammatory activity comparable to standard anti-inflammatory drugs like diclofenac .
Analgesic Effects
The analgesic properties of this compound have been evaluated through various assays. In animal models, it exhibited significant pain relief comparable to established analgesics.
- Mechanism : The analgesic effect is likely mediated through the inhibition of prostaglandin synthesis, similar to its anti-inflammatory action.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Studies indicated that these compounds possess moderate antibacterial and antifungal activities.
- Activity Spectrum : Tests against bacterial strains such as Escherichia coli and Bacillus subtilis revealed that certain derivatives exhibited effective antimicrobial properties .
Summary of Research Findings
| Activity Type | IC50 Values (μM) | Reference |
|---|---|---|
| COX-1 Inhibition | 0.02 - 0.04 | |
| COX-2 Inhibition | 0.02 - 0.04 | |
| Antimicrobial (E. coli) | Moderate | |
| Antimicrobial (B. subtilis) | Moderate |
Case Study 1: Anti-inflammatory Efficacy
A study by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using an enzyme immunoassay kit. The results indicated that compounds similar to 2-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one showed significant inhibition of COX enzymes with minimal toxicity .
Case Study 2: Antimicrobial Properties
In another research effort, a library of pyrazole derivatives was screened for antimicrobial activity against various pathogens. The results indicated that the presence of specific substituents on the pyrazole ring enhanced antibacterial activity against strains such as Pseudomonas fluorescens and Xanthomonas campestris, suggesting a structure-activity relationship that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
